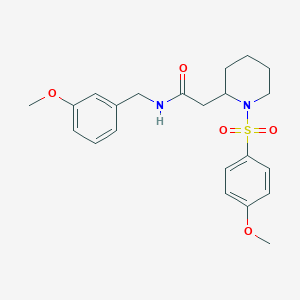

N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-28-19-9-11-21(12-10-19)30(26,27)24-13-4-3-7-18(24)15-22(25)23-16-17-6-5-8-20(14-17)29-2/h5-6,8-12,14,18H,3-4,7,13,15-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHIIXVJXRXVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and acylation reactions. The specific synthetic route may vary, but a common approach includes:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Acylation: The final step involves the acylation of the piperidine derivative with 3-methoxybenzyl and 4-methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exhibits several promising biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs demonstrate significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

2. Anticancer Properties

Investigations into the anticancer effects of this compound reveal its potential to induce apoptosis in cancer cells. Studies have shown increased caspase activity in treated samples, indicating a mechanism involving programmed cell death .

3. Enzyme Inhibition

this compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been noted to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and tested for their antimicrobial activity. The incorporation of the sulfonamide group significantly enhanced efficacy compared to non-sulfonamide counterparts .

Case Study 2: Anticancer Mechanism Exploration

Research focusing on the anticancer mechanisms demonstrated that the compound induces apoptosis in human cancer cell lines through caspase activation, suggesting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Quinazoline-Sulfonyl Acetamides (Compounds 38–40)

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and its derivatives (39–40) share the sulfonylacetamide backbone but incorporate quinazoline rings instead of piperidine. These compounds demonstrated potent anticancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines, with IC50 values ranging from 0.8–2.3 μM .

Triazole-Sulfonyl Acetamides (7h and 7i)

N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7h) and its 2-methoxyphenyl analog (7i) exhibit structural overlap with the target compound, including the 4-methoxyphenylsulfonyl-piperidine moiety. However, the addition of a triazole-thioether group in 7h/7i confers distinct electronic properties, resulting in enzyme inhibition IC50 values of 14.2–18.5 μM for acetylcholinesterase and butyrylcholinesterase . The target compound’s simpler acetamide chain may improve metabolic stability but reduce affinity for cholinesterases.

Benzofuran-Oxadiazole Acetamides (2a and 2b)

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) shares the N-(methoxyphenyl)acetamide motif but replaces the sulfonylpiperidine with a benzofuran-oxadiazole system. Compound 2b showed notable antimicrobial activity (MIC: 4–8 μg/mL against S. aureus and E. coli), suggesting that the 4-methoxyphenyl group enhances membrane penetration . The target compound’s sulfonylpiperidine may instead favor intracellular targets like kinases or proteases.

Pharmacological Profiles

Anticancer Activity

While the target compound lacks direct cytotoxicity data, its structural analogs highlight critical trends:

- Substituent Position Matters : 4-Methoxyphenyl derivatives (e.g., compound 38) show stronger anticancer effects than 2- or 3-methoxy analogs due to optimized steric and electronic interactions with cellular targets .

- Piperidine vs. Quinazoline: Piperidine-containing compounds may exhibit lower cytotoxicity but higher selectivity for non-DNA targets (e.g., tubulin or topoisomerase II) compared to quinazoline-based analogs .

Enzyme Inhibition

- Cholinesterase Inhibition : Compound 7h (IC50 = 14.2 μM for acetylcholinesterase) suggests that the 4-methoxyphenylsulfonyl-piperidine group contributes to binding at the enzyme’s peripheral anionic site .

- SIRT2 Inhibition : N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives () inhibit SIRT2 (implicated in cancer and neurodegeneration), indicating that the 3-methoxybenzyl group may enhance interactions with NAD+-dependent deacetylases .

Physicochemical and Structural Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Activity |

|---|---|---|---|---|

| Target Compound | C22H26N2O5S | 430.52 | 3-Methoxybenzyl, 4-methoxyphenylsulfonyl | Hypothesized enzyme inhibition |

| N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) | C21H22N4O5S | 442.49 | Quinazoline, pyrrolidine | Anticancer (IC50: 0.8–1.2 μM) |

| Compound 7h | C31H35N5O4S2 | 605.77 | Triazole-thioether, 4-methoxyphenylsulfonyl | Cholinesterase inhibition |

| Compound 2b | C19H15N3O4S | 389.40 | Benzofuran-oxadiazole | Antimicrobial (MIC: 4–8 μg/mL) |

Biological Activity

N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxybenzyl group and a sulfonyl group attached to a methoxyphenyl moiety. The presence of these functional groups is believed to enhance the compound's reactivity and interaction with biological targets.

Molecular Formula : C₁₃H₁₈N₂O₅S

Molecular Weight : 306.36 g/mol

Structural Formula :

Research indicates that this compound exhibits promising biological activity, particularly in modulating neurotransmitter systems. The sulfonamide group may facilitate interactions with various biological macromolecules, including enzymes and receptors, potentially influencing pathways related to neurological disorders.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound:

- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary tests indicate moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Analgesic Properties : The compound has shown analgesic effects in animal models, indicating its potential as a pain management agent.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Cell Cultures

A study conducted on neuroblastoma cell lines demonstrated that treatment with this compound significantly reduced cell death caused by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, the compound exhibited an MIC value of 32 μg/mL against Staphylococcus aureus, suggesting potential as an alternative treatment for bacterial infections resistant to conventional therapies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Formation of the Piperidine Ring : Utilizing piperidine and appropriate aldehydes.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functionality.

- Final Acetylation : Acetylation of the amine group to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.